

A Comparative Guide to the Spectroscopic Data of N-cyclohexyl-DL-alanine Isomers

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Compound of Interest

Compound Name: *N-cyclohexyl-DL-alanine*

Cat. No.: B15286589

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for the isomers of **N-cyclohexyl-DL-alanine**. Due to the limited availability of direct experimental spectra for **N-cyclohexyl-DL-alanine**, this comparison is based on data from closely related compounds, including alanine isomers and 3-cyclohexyl-L-alanine. The presented data serves as a predictive guide for researchers working with these molecules.

Data Presentation

The following tables summarize the anticipated spectroscopic data for the **N-cyclohexyl-DL-alanine** isomers.

Table 1: Predicted ^1H NMR Spectroscopic Data for **N-cyclohexyl-DL-alanine**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Notes
α -CH	~3.5 - 3.8	Quartet	Coupled to the methyl protons and the N-H proton.
Methyl (CH ₃)	~1.3 - 1.5	Doublet	Coupled to the α -CH proton.
N-H	Variable	Broad Singlet	Chemical shift is dependent on solvent and concentration.
Cyclohexyl CH (N-CH)	~2.8 - 3.2	Multiplet	Overlapping signals for the remaining cyclohexyl protons.
Cyclohexyl CH ₂	~1.0 - 2.0	Multiplet	
Carboxyl (COOH)	~10.0 - 12.0	Broad Singlet	May not be observed in all solvents.

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **N-cyclohexyl-DL-alanine**

Carbon Assignment	Predicted Chemical Shift (ppm)	Notes
Carbonyl (C=O)	~175 - 180	
α-Carbon	~50 - 55	
Methyl Carbon	~18 - 22	
Cyclohexyl C-N	~55 - 60	
Cyclohexyl C ₂ /C ₆	~30 - 35	
Cyclohexyl C ₃ /C ₅	~24 - 28	
Cyclohexyl C ₄	~25 - 29	

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Table 3: Predicted Key IR Absorption Bands for **N-cyclohexyl-DL-alanine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium, Broad
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad
C-H Stretch (Aliphatic)	2850 - 2960	Strong
C=O Stretch (Carboxylic Acid)	1700 - 1730	Strong
N-H Bend	1550 - 1650	Medium
C-N Stretch	1020 - 1250	Medium

Table 4: Predicted Mass Spectrometry Data for **N-cyclohexyl-DL-alanine**

Ion	Predicted m/z	Notes
[M] ⁺	171.12	Molecular Ion
[M-COOH] ⁺	126.12	Loss of the carboxyl group.
[C ₆ H ₁₁ NH ₂] ⁺	99.11	Fragment corresponding to cyclohexylamine.

Experimental Protocols

The following are detailed methodologies for acquiring the key spectroscopic data cited above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **N-cyclohexyl-DL-alanine** isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 0-15 ppm.
- ¹³C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer.

- Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
 - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

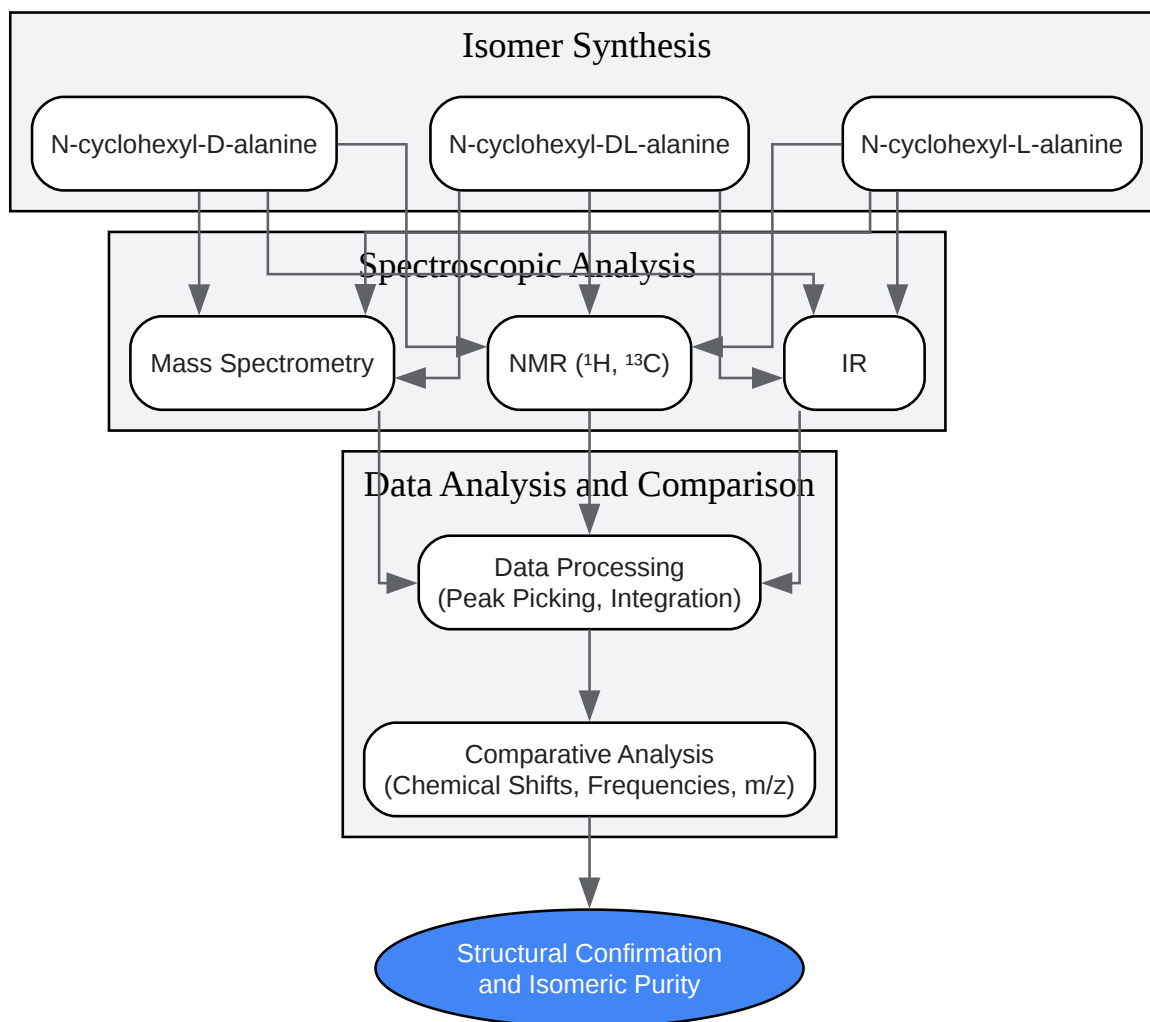
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

- Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Parameters (for ESI-MS):
 - Ionization Mode: Positive or negative ion mode.
 - Capillary Voltage: 3-5 kV.
 - Nebulizing Gas Flow: Dependent on the instrument.
 - Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.
 - Mass Range: m/z 50-500.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of **N-cyclohexyl-DL-alanine** isomers.



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Caption: Workflow for the spectroscopic comparison of **N-cyclohexyl-DL-alanine** isomers.

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